2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
“2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23. The molecule contains a total of 21 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Thiophene-based analogs have been recognized as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered thiophene ring, a primary amine (aliphatic), a hydroxyl group, and a primary alcohol . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Scientific Research Applications
Biochemical Studies and Neurochemistry
The compound 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, as an analog of tryptophan, participates in studies related to the brain's serotonergic system. It's utilized in research to understand serotonin (5-HT) synthesis rates in the brain. The application involves the use of labeled analogs like alpha-Methyl-L-tryptophan (alpha-MTrp) for measuring unidirectional uptake and conversion to serotonin, offering insights into neurochemical processes and psychiatric disorders (Diksic & Young, 2001).
Organic Chemistry and Synthesis
In organic chemistry, beta-amino alcohols, including derivatives similar to this compound, undergo rearrangements via aziridinium intermediates. This process is significant for synthesizing various amines and has been reviewed extensively, indicating its importance in the development of pharmaceuticals and fine chemicals (Métro et al., 2010).
Food Science and Flavor Chemistry
In the context of food science, branched aldehydes derived from amino acids, including those structurally related to this compound, play a crucial role in flavor formation. The synthesis and breakdown pathways of these compounds are crucial for controlling the flavor profiles of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Environmental and Health Studies
The study of environmental toxicology includes evaluating the impact of chlorinated solvents, which are structurally or functionally similar to thiophene-based compounds like this compound. Such research assesses the adverse health effects of occupational exposure to these chemicals, contributing to the understanding of their toxicity and regulatory standards (Ruder, 2006).
Future Directions
properties
IUPAC Name |
2-amino-2-(5-methylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLSVVPRJHGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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